2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid
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Overview
Description
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetamido group, and a methylbutanoic acid moiety. It has been studied extensively for its potential as an inhibitor in various biochemical pathways.
Preparation Methods
The synthesis of 2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid typically involves multiple steps, starting with the preparation of the chlorophenoxy acetic acid derivative. This is followed by the introduction of the acetamido group through an acylation reaction. The final step involves the addition of the methylbutanoic acid moiety. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it valuable in biochemical research.
Medicine: Research has explored its potential therapeutic applications, particularly in the inhibition of ion channels and receptors involved in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as ion channels and receptors. It acts as an inhibitor by binding to these targets and blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and signaling. The compound’s ability to selectively inhibit certain targets makes it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid can be compared with other similar compounds, such as:
4-Chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: This compound also contains a chlorophenoxy and acetamido group but differs in the acid moiety.
4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid: Similar in structure but with a naphthyloxy group instead of a chlorophenoxy group.
4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid: Contains a propanamido group and a different phenoxy substitution pattern
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16ClNO4 |
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Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-[[2-(2-chlorophenoxy)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-6-4-3-5-9(10)14/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
LPMYWXLZSVWLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1Cl |
Origin of Product |
United States |
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